molecular formula C7H6BrF3N2S B15388389 1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B15388389
M. Wt: 287.10 g/mol
InChI Key: XXECXZGVTTYSKE-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine (CAS: 529512-78-5; ChemSpider ID: 2053836) is a halogenated phenylhydrazine derivative with the molecular formula C₇H₆BrF₃N₂ (average mass: 255.037 g/mol; monoisotopic mass: 253.9666 g/mol) . The compound features a bromine atom at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position on the aromatic ring, making it a valuable intermediate in synthesizing heterocyclic compounds, such as pyrazoles and triazoles .

Properties

Molecular Formula

C7H6BrF3N2S

Molecular Weight

287.10 g/mol

IUPAC Name

[2-bromo-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6BrF3N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

XXECXZGVTTYSKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Typically prepared via condensation of phenylhydrazine with enones or brominated ketones in acetic acid at 25°C for 24 hours .
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 2.2 Hz, 1H), 7.35–7.39 (m, 1H), 6.73–6.78 (m, 1H) .
    • ¹⁹F NMR : δ -62.8 (CF₃ group) .
    • IR : Peaks at 3293 cm⁻¹ (N-H stretch) and 1333 cm⁻¹ (C-F stretch) .
  • Elemental Analysis : Found C 50.15%, H 2.38%, N 7.25% (theoretical: C 49.89%, H 2.36%, N 7.27%) .

Comparison with Structural Analogs

The following table summarizes key differences between 1-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine and related phenylhydrazine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Reactivity Reference
1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine C₇H₆BrF₃N₂ -Br (ortho), -CF₃ (para) Pyrazole synthesis via enone condensation ; precursor for chiral anilines
1-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,2-trimethylhydrazine C₁₀H₁₂BrF₃N₂ -Br (ortho), -CF₃ (para), -N(CH₃)₂ Enhanced steric hindrance reduces reactivity in coupling reactions; used in stereospecific synthesis
N-(2,6-Dichloro-4-trifluoromethylphenyl)-N’-(1-phenylethylidene)hydrazine C₁₅H₁₂Cl₂F₃N₂ -Cl (ortho, meta), -CF₃ (para), Schiff base Forms stable hydrazones; used in agrochemical intermediates
(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)hydrazine C₇H₄F₇N₂ Multiple -F groups, -CF₃ (para) High fluorination improves thermal stability; used in optical materials
2-(4-Bromophenyl)acetohydrazide C₈H₈BrN₂O -Br (para), -CO-NH-NH₂ Precursor for antimicrobial oxadiazoles and triazoles

Structural and Reactivity Insights:

Substituent Effects :

  • The -CF₃ group in 1-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine enhances electron-withdrawing effects, stabilizing intermediates in cyclocondensation reactions (e.g., pyrazole formation) . In contrast, trimethylhydrazine derivatives (e.g., compound 8b ) exhibit reduced nucleophilicity due to steric shielding from -N(CH₃)₂.
  • Halogen Position : Bromine at the ortho-position (vs. para- in 2-(4-bromophenyl)acetohydrazide ) directs electrophilic substitution to specific ring positions, influencing regioselectivity in heterocycle synthesis.

Applications: Heterocycle Synthesis: The target compound reacts with enones to yield polysubstituted pyrazoles (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, GC-MS m/z 384 [M⁺]) , whereas 2-(4-bromophenyl)acetohydrazide forms oxadiazoles with antimicrobial activity . Material Science: Highly fluorinated analogs (e.g., tetrafluoro-CF₃ derivatives ) are used in fluorescent materials due to their rigid, conjugated structures.

Spectroscopic Distinctions :

  • ¹⁹F NMR : The -CF₃ group in the target compound resonates at δ -62.8 , whereas trifluoromethoxy (-OCF₃) groups (e.g., in compound 7b ) typically appear upfield (δ -55 to -58).
  • IR : The absence of a carbonyl group in the target compound distinguishes it from hydrazide derivatives (e.g., 2-(4-bromophenyl)acetohydrazide, which shows C=O stretches near 1680 cm⁻¹) .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis achieves 88% yield under optimized conditions , comparable to hydrazide derivatives (72–93% yields) .
  • In contrast, phenylthiourea-based pyrazoles exhibit antimicrobial properties .
  • Sensing Applications : Phenylhydrazine derivatives with electron-withdrawing groups (e.g., -CF₃) enhance sensitivity in chemosensors (detection limit: 0.5 μM for phenylhydrazine) .

Q & A

Basic: What are the common synthetic routes for 1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves functionalizing a phenyl ring with bromine and trifluoromethylthio groups, followed by hydrazine introduction. Key steps include:

  • Halogenation: Bromination at the 2-position using reagents like Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
  • Trifluoromethylthio introduction: Employing nucleophilic substitution or coupling reactions with reagents such as CF₃SCl or AgSCF₃ .
  • Hydrazine attachment: Reacting the intermediate with hydrazine hydrate in ethanol or THF under reflux (6–8 hours) .

Optimization strategies:

  • Catalysts: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
  • Temperature control: Maintain 60–80°C during trifluoromethylthio substitution to minimize side reactions .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: How do the bromine and trifluoromethylthio substituents influence the compound's reactivity in nucleophilic substitution and condensation reactions?

Answer:

  • Bromine (Br): Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), enabling aryl-aryl bond formation. Its electronegativity increases the electrophilicity of the adjacent carbon .
  • Trifluoromethylthio (SCF₃): A strong electron-withdrawing group enhances electrophilicity of the phenyl ring, directing reactions to the para position. It also increases lipophilicity, impacting bioavailability .

Condensation reactions:
The hydrazine moiety reacts with carbonyl compounds (e.g., ketones) to form hydrazones. The SCF₃ group stabilizes intermediates via resonance, accelerating condensation .

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